6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine (CAS 2803280-84-2, MFCD34646481) is a densely functionalized 2-aminopyridine derivative featuring a bromine at C6, a chlorine at C4, and two para-methoxybenzyl (PMB) groups on the exocyclic nitrogen. With a molecular weight of 447.75 Da, XLogP3 of 5.9, topological polar surface area of 34.6 Ų, and zero hydrogen bond donors, it occupies a physicochemical space intermediate between typical fragment-like and lead-like molecules.

Molecular Formula C21H20BrClN2O2
Molecular Weight 447.8 g/mol
Cat. No. B8266352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
Molecular FormulaC21H20BrClN2O2
Molecular Weight447.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC(=C3)Cl)Br
InChIInChI=1S/C21H20BrClN2O2/c1-26-18-7-3-15(4-8-18)13-25(21-12-17(23)11-20(22)24-21)14-16-5-9-19(27-2)10-6-16/h3-12H,13-14H2,1-2H3
InChIKeyWCANNYJKNGGXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine: A Dual-Halogen, Bis-PMB-Protected 2-Aminopyridine Building Block for Chemoselective Functionalization


6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine (CAS 2803280-84-2, MFCD34646481) is a densely functionalized 2-aminopyridine derivative featuring a bromine at C6, a chlorine at C4, and two para-methoxybenzyl (PMB) groups on the exocyclic nitrogen [1]. With a molecular weight of 447.75 Da, XLogP3 of 5.9, topological polar surface area of 34.6 Ų, and zero hydrogen bond donors, it occupies a physicochemical space intermediate between typical fragment-like and lead-like molecules [1]. The compound is supplied at ≥97% purity (HPLC) by multiple established vendors including Aladdin Scientific (B633474) and PharmaBlock Sciences (PBXY151), with pricing that reflects its specialized synthetic accessibility rather than commodity status . Its core structural motif—a 2-aminopyridine bearing orthogonal halogen handles under bis(PMB) protection—places it within a class of intermediates actively deployed in kinase inhibitor and targeted covalent inhibitor programs, most notably the atroposelective synthesis of the KRAS G12C inhibitor divarasib (GDC-6036), where the analogous 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine serves as the key late-stage intermediate [2].

Why 6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine Cannot Be Replaced by Other Bis(PMB)-Pyridin-2-amines


Generic substitution among bis(4-methoxybenzyl)-protected 2-aminopyridines is precluded by three interdependent structural determinants that govern downstream synthetic utility. First, the identity and position of halogen substituents dictate the chemoselectivity and sequence of palladium-catalyzed cross-coupling reactions: the C6–Br bond undergoes oxidative addition significantly faster than the C4–Cl bond (typical rate ratio ~10²–10³ for Ar-Br vs. Ar-Cl with Pd(0) catalysts), enabling programmed sequential C–C bond formation that is impossible with mono-halogenated or symmetrically dihalogenated analogs [1]. Second, the electron-withdrawing effect of chlorine at the 4-position electronically deactivates the pyridine ring differently than fluorine, methyl, or trifluoromethyl at the same position, altering the reactivity of the C6 bromide in nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings relative to the 6-bromo-4-CF₃ or 6-bromo-4-F congeners [2]. Third, the bis(PMB) protection on the 2-amino group is not inert: the PMB groups can be orthogonally cleaved under oxidative (DDQ, CAN) or acidic (TFA, TfOH) conditions, and their steric bulk influences the regioselectivity of metalation or electrophilic aromatic substitution at the remaining free positions [3]. These properties are inextricably linked to the specific substitution pattern of this compound and cannot be replicated by swapping to a regioisomer or a different halogen combination.

Quantitative Differentiation Evidence: 6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine vs. Closest In-Class Analogs


Orthogonal C6–Br / C4–Cl Reactivity Enables Programmed Sequential Cross-Coupling vs. Symmetrically Dihalogenated or Mono-Halogenated Analogs

The target compound possesses two halogen atoms with a well-established reactivity differential: the C6–Br bond reacts approximately 10²–10³ times faster than the C4–Cl bond in Pd(0)-catalyzed oxidative addition, the rate-determining step of Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings [1]. This allows the first coupling to be directed exclusively to the C6 position under mild conditions (e.g., Pd(PPh₃)₄, room temperature to 60 °C), leaving the C4–Cl intact for a subsequent, more forcing coupling (e.g., Pd₂(dba)₃/XPhos, 80–110 °C). In contrast, the comparator 5-bromo-3,4-dichloro-N,N-bis(4-methoxybenzyl)pyridin-2-amine (CAS 1607838-03-8) has three halogen sites with ambiguous selectivity between the C3 and C4 chlorides, while the 5-bromo-2-[bis(4-methoxybenzyl)amino]pyridine analog (CAS 444811-18-1) lacks a second halogen handle entirely, precluding sequential diversification . The 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine comparator (divarasib intermediate) replaces the C4–Cl with a C4–CH₃ and introduces a C5–CF₃, which substantially alters the electronic landscape: the CF₃ group (Hammett σₘ = +0.43) is more electron-withdrawing than Cl (σₘ = +0.37), while the C4–CH₃ (σₘ = –0.07) is electron-donating, producing a net different activation profile for the C6–Br toward cross-coupling [2].

Chemoselective cross-coupling Sequential functionalization Palladium catalysis

Lipophilicity and Hydrogen Bonding Profile Differentiate Target from the CF₃-Containing Divarasib Intermediate Series

Computed physicochemical properties from PubChem reveal that the target compound occupies a distinct region of chemical space compared to its closest structural relatives. The 6-bromo-4-chloro compound has an XLogP3 of 5.9, molecular weight of 447.75 Da, zero hydrogen bond donors, four hydrogen bond acceptors (two methoxy oxygens and the pyridine nitrogen and the amino nitrogen), seven rotatable bonds, and a topological polar surface area (TPSA) of 34.6 Ų [1]. The 6-bromo-4-methyl-5-(trifluoromethyl) analog (divarasib intermediate, compound 1 in the Shen et al. process) incorporates a CF₃ group, which increases XLogP by an estimated +0.8 to +1.2 log units (CF₃ π constant ≈ +0.88 vs. Cl π ≈ +0.71) and increases molecular weight to approximately 509 Da [2]. The 5-bromo-3-fluoro analog (CAS 2404661-20-5) has a lower molecular weight (431.30 Da) and lower XLogP due to the smaller F substituent (π = +0.14), while the 5-bromo-3,4-dichloro analog (MW 482.2 Da) is heavier and more lipophilic . These differences are material: the target's XLogP of 5.9 places it near the upper limit of lead-like space (Rule of 5: XLogP ≤5), whereas the CF₃ analog at XLogP ~6.7–7.0 clearly exceeds it, impacting aqueous solubility and formulation feasibility in early drug discovery campaigns.

Physicochemical property optimization Lipophilicity Drug-likeness

Commercial Sourcing and Purity Benchmarks: Target Compound Offers Established Multi-Vendor Availability with Defined Pricing vs. Single-Source or Custom Analogs

As of 2025–2026, the target compound is stocked and sold by at least five independent, quality-certified vendors: Aladdin Scientific (B633474, ≥97% purity, $174.90/100 mg, $738.90/1 g, 5 g available), PharmaBlock Sciences (PBXY151, 97% purity, ¥1155/100 mg), Aromsyn (NLT 98% purity), MolCore (MC858848, 97% purity), and Chemenu (CM1051340, 95%+ purity) . This multi-vendor landscape provides supply chain resilience, competitive pricing, batch-to-batch quality documentation (CoA with HPLC, NMR), and ISO 9001-certified manufacturing processes. In contrast, the divarasib intermediate (6-bromo-4-methyl-5-trifluoromethyl analog) is primarily accessible through custom synthesis or the single patented Genentech/Roche manufacturing route described by Shen et al., with no broadly catalogued commercial stock [1]. The 5-bromo-3,4-dichloro analog (CAS 1607838-03-8) has limited vendor availability, and the 5-bromo-3-fluoro analog (2404661-20-5) is stocked by AKSci but with fewer alternative suppliers. The target compound's availability at the 5 g scale from Aladdin and PharmaBlock, with defined lead times and transparent pricing, contrasts with the bespoke synthesis requirements and opaque pricing of the structurally closest comparator series.

Vendor qualification Supply chain resilience Purity specifications

Boiling Point and Thermal Stability Profile Distinguished from Lower-Molecular-Weight Mono-Halogenated Pyridin-2-amine Building Blocks

The predicted boiling point of the target compound is 581.9 ± 50.0 °C at 760 Torr, with a predicted density of 1.407 ± 0.06 g/cm³ at 20 °C . These values reflect the combined effect of the high molecular weight (447.75 Da), the two PMB groups, and the dual halogen substitution. By comparison, the simpler 6-bromo-4-chloropyridin-2-amine (CAS 1206249-65-1, the unprotected parent scaffold) has a molecular weight of only 207.46 Da, a melting point of approximately 141–147 °C (for the regioisomer 5-bromo-4-chloropyridin-2-amine, CAS 942947-94-6), and a boiling point substantially lower than the bis(PMB)-protected target . The 5-bromo-3-fluoro analog (CAS 2404661-20-5, MW 431.30) has a lower predicted boiling point by virtue of its lower molecular weight . The target's high boiling point precludes purification by simple distillation and necessitates chromatographic or crystallization-based purification, which is a practical consideration for process chemistry scale-up. Conversely, the high thermal stability implied by the elevated boiling point supports its use in high-temperature coupling reactions (e.g., Buchwald-Hartwig aminations at 80–110 °C) without thermal decomposition.

Thermal stability Process chemistry Purification by distillation

High-Value Application Scenarios for 6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine Based on Verified Differentiation Evidence


Programmable Sequential C–C Bond Formation in Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams building focused libraries of 2-aminopyridine-based kinase inhibitors can exploit the orthogonal C6–Br / C4–Cl reactivity of this compound to install two distinct aryl, heteroaryl, or vinyl groups in a programmed sequence. The first Suzuki-Miyaura coupling at C6 (e.g., with a boronic acid under Pd(PPh₃)₄, mild heating) generates a mono-functionalized intermediate, which then undergoes a second, higher-temperature coupling at C4 (e.g., with a boronate ester using Pd₂(dba)₃/XPhos at 80–100 °C) to produce a fully diversified scaffold. This sequential strategy is not feasible with the mono-halogen 5-bromo-2-[bis(4-methoxybenzyl)amino]pyridine or the tri-halogen 5-bromo-3,4-dichloro analog, where lack of a second handle or ambiguous selectivity respectively undermines predictable library synthesis [1]. Following deprotection of the bis(PMB) group (DDQ or TFA), the free 2-amino group is available for further functionalization (acylation, sulfonylation, reductive amination) or incorporation into a hinge-binding motif, a strategy directly validated by the divarasib synthesis pathway where the analogous intermediate undergoes PMB deprotection en route to the final atropisomerically pure KRAS G12C inhibitor [2].

Targeted Covalent Inhibitor (TCI) Intermediate with Modulated Electrophilicity for Warhead Installation

The C6–Br position of the target compound can serve as a latent electrophilic warhead precursor. After the first cross-coupling at C6, the bromide can alternatively be converted to an acrylamide or vinyl sulfonamide warhead via Heck coupling or lithium-halogen exchange followed by acylation, strategies central to TCI design. The chlorine at C4 remains inert during these transformations due to its substantially lower reactivity toward Pd(0) oxidative addition (rate ratio ~10²–10³ compared to C–Br), providing an orthogonal handle for subsequent diversification while preserving the warhead [1]. The XLogP of 5.9 positions this intermediate in a lipophilicity range that, after warhead installation and PMB deprotection, can yield final compounds with acceptable logD7.4 values, unlike the more lipophilic CF₃-containing divarasib intermediate series (est. XLogP ~6.7–7.0) which risks exceeding the Rule of 5 thresholds after further functionalization [3].

Process Chemistry Scale-Up Enabled by Multi-Vendor, Quality-Certified Supply at Defined Purity (≥97%)

For process R&D groups transitioning from medicinal chemistry (milligram to gram scale) to preclinical candidate supply (10–100 g scale), the target compound's availability from at least five ISO 9001-certified vendors with documented purity (≥97% by HPLC), batch CoA traceability, and transparent pricing at the 5 g scale provides a reliable supply chain foundation that is absent for the closest structural analogs [1]. The divarasib intermediate, for example, requires a bespoke 3-step manufacturing process (deoxofluorination, Cl-to-Br halogen exchange, regioselective SNAr amination) that is not commercially catalogued, introducing 8–12 week lead times and process development overhead for any group not operating the patented Genentech/Roche route [2]. The target compound's catalogued availability at $174.90/100 mg from Aladdin Scientific, scaling to $738.90/1 g, enables cost-modeling and budget forecasting that is impossible with quote-on-request, custom-synthesis-only comparators.

Diversity-Oriented Synthesis (DOS) of 2,4,6-Trisubstituted Pyridine Libraries Exploiting Orthogonal Halogen and PMB Protecting Group Reactivity

Academic and industrial DOS programs can use the target compound as a single, commercially available starting material to access three points of diversity: (1) C6 via Suzuki/ Negishi coupling of the aryl bromide, (2) C4 via subsequent coupling of the aryl chloride, and (3) the exocyclic N2 position after oxidative or acidic deprotection of the bis(PMB) groups. This three-dimensional diversification strategy is uniquely enabled by the combination of orthogonal halogen handles and a cleavable protecting group present in a single molecule, whereas the unprotected 6-bromo-4-chloropyridin-2-amine (CAS 1206249-65-1) would require separate protection/deprotection steps and risk competing N-arylation during cross-coupling [1]. The target compound's zero hydrogen bond donor count and seven rotatable bonds also contribute to favorable solid-phase handling properties (non-hygroscopic, amorphous solid) suitable for automated parallel synthesis platforms, a practical advantage supported by vendor SDS descriptions indicating non-hazardous material classification for transport [3].

Quote Request

Request a Quote for 6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.